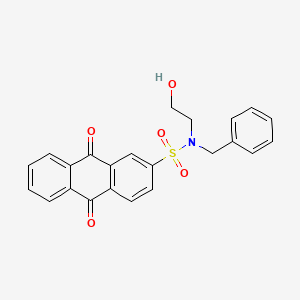![molecular formula C14H16ClN3O B11544535 (4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11544535.png)
(4E)-2-(4-chlorophenyl)-5-methyl-4-[(propylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮是一种合成的有机化合物,属于吡唑啉类化学物质。该化合物以其独特的结构为特征,包括氯苯基、甲基和丙胺基。
准备方法
合成路线和反应条件
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮的合成通常涉及在合适的碱存在下,将 4-氯苯甲醛与 5-甲基-2,4-二氢-3H-吡唑-3-酮缩合。反应在乙醇或甲醇等有机溶剂中回流条件下进行。所得中间体然后用丙胺处理,得到最终产物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对更高收率和纯度进行了优化,通常利用连续流反应器和自动化系统,以确保一致的质量和效率。
化学反应分析
反应类型
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(例如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(例如硼氢化钠或氢化锂铝)进行。
取代: 氯苯基可以与亲核试剂(例如胺或硫醇)发生亲核取代反应。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下,胺等亲核试剂。
主要形成的产物
氧化: 形成相应的羧酸或酮。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮在科学研究中有多种应用:
化学: 用作合成更复杂的有机分子的合成砌块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 探讨其潜在的治疗作用,包括抗炎和镇痛作用。
工业: 用于开发新材料和化学工艺。
作用机制
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮的作用机制涉及其与特定分子靶标的相互作用。它可能作为某些酶或受体的抑制剂起作用,调节生化途径并发挥其作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- (4E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)-4-[(丙胺基)亚甲基]-4,5-二氢-1H-吡唑-5-酮
- 4-{[(E)-(4-甲氧基苯基)亚甲基]氨基}-N-(4-{[(E)-(4-甲氧基苯基)亚甲基]氨基}苯基)苯磺酰胺
独特性
(4E)-2-(4-氯苯基)-5-甲基-4-[(丙胺基)亚甲基]-2,4-二氢-3H-吡唑-3-酮是独特的,因为它具有特定官能团的组合,赋予其独特的化学和生物学性质。
属性
分子式 |
C14H16ClN3O |
|---|---|
分子量 |
277.75 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-5-methyl-4-(propyliminomethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H16ClN3O/c1-3-8-16-9-13-10(2)17-18(14(13)19)12-6-4-11(15)5-7-12/h4-7,9,17H,3,8H2,1-2H3 |
InChI 键 |
DDVHGZSTSAZDRP-UHFFFAOYSA-N |
规范 SMILES |
CCCN=CC1=C(NN(C1=O)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[4-(hexyloxy)-3-methoxybenzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11544453.png)

![4-Chloro-2-[(E)-[(4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11544479.png)

![Hexyl 4-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B11544484.png)
![O-benzyl-Nalpha-[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)tyrosinamide](/img/structure/B11544485.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11544489.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11544494.png)
![N-[(E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene]-3-methylaniline](/img/structure/B11544511.png)

![4-Bromo-2-chloro-6-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]phenol](/img/structure/B11544519.png)
![(2E,5E)-2-[(2E)-(4-chloro-3-nitrobenzylidene)hydrazinylidene]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11544521.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544528.png)
![3-(methylsulfanyl)-N-[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11544529.png)
